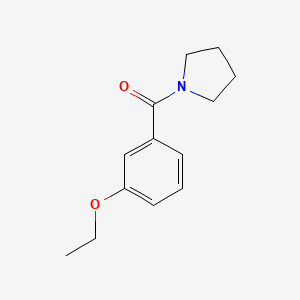

1-(3-ethoxybenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12-7-5-6-11(10-12)13(15)14-8-3-4-9-14/h5-7,10H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVSUBZSBGHNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Ethoxybenzoyl Pyrrolidine

Strategies for Amide Bond Formation to Access the Chemical Compound

The construction of the amide linkage in 1-(3-ethoxybenzoyl)pyrrolidine is the cornerstone of its synthesis. This can be achieved by reacting 3-ethoxybenzoic acid or its activated derivatives with pyrrolidine (B122466).

Conventional and Emerging Amidation Protocols

Conventional methods for forming the amide bond in molecules like this compound typically involve the activation of the carboxylic acid group of 3-ethoxybenzoic acid. This is often accomplished using stoichiometric amounts of coupling reagents.

Common Coupling Reagents:

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxylic acid, facilitating nucleophilic attack by the pyrrolidine nitrogen.

Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective but can generate significant waste. ucl.ac.uk

Acid Halides: A traditional and robust method involves converting 3-ethoxybenzoic acid to 3-ethoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines like pyrrolidine.

Emerging protocols are shifting towards more atom-economical and environmentally benign methods. acs.org One-pot syntheses that avoid the isolation of reactive intermediates are gaining traction. nih.govrsc.org These methods often rely on in situ activation of the carboxylic acid.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC | Readily available, effective | Stoichiometric waste |

| Uronium Salts | HATU, HBTU | High yields, fast reactions | Expensive, potential safety hazards ucl.ac.uk |

| Acid Halides | Thionyl chloride | Highly reactive, cost-effective | Harsh conditions, generation of acidic byproduct |

Catalytic Approaches in N-Acylpyrrolidine Synthesis

Catalytic methods for amide bond formation are at the forefront of modern organic synthesis, offering a more sustainable alternative to stoichiometric reagents. ucl.ac.uksigmaaldrich.com For the synthesis of this compound, several catalytic strategies could be employed.

Boronic Acid Catalysis: Boronic acids can act as Lewis acid catalysts to activate carboxylic acids, promoting direct amidation with amines under milder conditions. This approach is noted for its waste-free nature. sigmaaldrich.com

Transition Metal Catalysis: Ruthenium and other transition metal complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com While not a direct route from 3-ethoxybenzoic acid, this highlights the potential for innovative catalytic pathways in amide synthesis.

Biocatalysis: Enzymes, particularly lipases and penicillin G acylases, are increasingly used for amide bond formation. rsc.orgresearchgate.net These biocatalysts operate under mild conditions and offer high selectivity, representing a green and powerful tool for synthesizing N-acylpyrrolidines. rsc.orgresearchgate.net

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are integral to the modern synthesis of chemical compounds, including this compound. ucl.ac.ukacs.org Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than those using stoichiometric coupling reagents.

Use of Safer Solvents: Selecting solvents that are less hazardous and can be recycled. The use of solvent-free conditions or greener solvents like water or ethanol is encouraged. researchgate.netbeilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts. For instance, direct amidation methods that produce only water as a byproduct are highly desirable. acs.org

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Employing catalytic over stoichiometric methods. |

| Safer Solvents | Utilizing water, ethanol, or solvent-free conditions. researchgate.netbeilstein-journals.org |

| Waste Prevention | Choosing direct amidation pathways that minimize byproducts. acs.org |

Derivatization and Functionalization Strategies for the Pyrrolidine Ring System

Once this compound is synthesized, the pyrrolidine ring itself can be a scaffold for further chemical modification. These modifications can be directed at either the nitrogen atom (though it is part of a stable amide) or the carbon atoms of the ring.

Chemoselective Modifications of the Pyrrolidine Nitrogen Atom

The nitrogen atom in this compound is part of a tertiary amide and is therefore relatively unreactive. Its lone pair of electrons is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity.

Direct N-alkylation or N-acylation is generally not feasible without disrupting the amide bond. However, under certain conditions, reactions involving the amide nitrogen could be envisioned, though they are not common for simple N-acylpyrrolidines. More complex transformations might involve reactions that proceed through intermediates where the amide character is temporarily altered.

Functionalization of the Pyrrolidine Ring Carbon Atoms

The carbon atoms of the pyrrolidine ring offer several avenues for functionalization. The specific positions for substitution (C2/C5 or C3/C4) can be targeted through various synthetic strategies.

α-Functionalization (C2 and C5 positions): The positions adjacent to the nitrogen are often activated towards deprotonation. The use of a strong base could potentially generate an anion that can react with electrophiles. However, the stability of the amide might influence the feasibility of this approach.

β-Functionalization (C3 and C4 positions): Introducing substituents at the C3 and C4 positions typically requires starting with a pre-functionalized pyrrolidine derivative before the acylation step. For example, using 3-hydroxypyrrolidine or 4-aminopyrrolidine in the initial amide bond formation would yield a derivative of this compound with a functional group on the ring.

Cycloaddition Reactions: The pyrrolidine ring can be constructed through [3+2] cycloaddition reactions, which can install multiple stereocenters and functional groups in a single step. nih.gov This approach would involve creating the substituted pyrrolidine ring first, followed by N-acylation with the 3-ethoxybenzoyl group.

Asymmetric Synthetic Routes to Chiral Pyrrolidine Derivatives

While the direct asymmetric synthesis of this compound is not extensively documented, several established methodologies for producing chiral N-acylpyrrolidines can be applied. These routes are crucial for accessing enantiomerically pure compounds, which are often required in pharmaceutical and materials science applications.

One prominent strategy is the asymmetric [3+2] cycloaddition reaction. For instance, a highly substituted N-acylpyrrolidine has been synthesized on a multi-kilogram scale using a cycloaddition of an imino ester with methyl acrylate. nih.gov This key step employed a novel asymmetric catalyst system comprising silver acetate and a cinchona alkaloid, such as hydroquinine. nih.gov This catalytic system demonstrated complete diastereomeric control and high enantiomeric control (up to 87% ee). nih.gov The alkaloid functions as both a ligand and a base to facilitate the formation of the requisite azomethine ylide intermediate. nih.gov

Organocatalysis represents another powerful tool for the asymmetric synthesis of pyrrolidine derivatives. Over the past 15 years, significant advances have been made in this area, utilizing chiral organocatalysts to mediate various chemical transformations. mdpi.com These include asymmetric [3+2]-cycloadditions involving azomethine ylides and catalytic asymmetric 1,3-dipolar cycloadditions, which provide versatile pathways to construct the chiral pyrrolidine core. mdpi.com Subsequent N-acylation with a suitable 3-ethoxybenzoyl derivative would yield the target chiral compound.

Furthermore, atroposelective N-acylation has emerged as a method to construct N-N axially chiral compounds. nih.govrsc.org This approach, demonstrated with quinazolinone-type benzamides and cinnamic anhydrides, establishes chirality through restricted rotation around a nitrogen-nitrogen bond, guided by an organocatalyst. nih.govrsc.org While structurally different from this compound, the principle of catalyst-controlled, enantioselective N-acylation could potentially be adapted for specific chiral applications of the target molecule.

Spectroscopic Monitoring of Synthetic Progress and Reaction Intermediates

Real-time monitoring of the synthesis of this compound is essential for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer powerful capabilities for this purpose.

Benchtop NMR spectroscopy allows for the online monitoring of N-acylation reactions. magritek.com In a setup analogous to the synthesis of N-acetyl-L-phenylalanine, the reaction mixture can be continuously pumped from the reactor through the NMR spectrometer. magritek.com This provides real-time data on the consumption of reactants (e.g., pyrrolidine and 3-ethoxybenzoyl chloride) and the formation of the this compound product. The direct proportionality between NMR signal amplitude and molecular concentration enables absolute quantification without complex calibration. magritek.com This method can also detect intermediates, side products, and monitor reaction parameters like pH by observing the chemical shift of water in the mixture. magritek.com

Variable-temperature (VT) NMR spectroscopy is another valuable tool for characterizing N-acylpyrrolidines. For a series of N-benzoyl pyrrolidine and piperidine derivatives, VT ¹H and ¹³C NMR have been used to investigate the rotational energy barrier around the C–N amide bond. researchgate.net This partial double-bond character, arising from electron delocalization, results in rotational barriers typically in the range of 15-23 kcal/mol. researchgate.net Such studies provide insight into the conformational dynamics of the molecule, which can be influenced by substituents and solvent polarity. researchgate.net

Targeted mass spectrometry, specifically parallel reaction monitoring (PRM), can also be employed. This technique allows for the specific and quantitative assessment of N-terminal modifications, such as acetylation, in complex biological samples. nih.gov In a synthetic context, a similar targeted approach could be used to precisely quantify the formation of this compound and any potential side products during the reaction.

Mechanistic Investigations of Reaction Pathways in Synthetic Transformations

The formation of the amide bond in this compound from pyrrolidine and an activated 3-ethoxybenzoyl derivative (like 3-ethoxybenzoyl chloride) generally follows a nucleophilic acyl substitution mechanism. The textbook pathway involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., a chloride ion). youtube.com However, more complex and nuanced mechanistic pathways have been elucidated for amide bond formation under various conditions.

The rate-determining step (RDS) in amide synthesis can vary based on the reactants and conditions. For reactions involving highly reactive acyl halides like acyl fluorides, the slowest step has been shown to be the cleavage of the carbon-halogen bond, rather than the initial nucleophilic addition of the amine. youtube.com

While amide bonds are generally stable, their activation for subsequent reactions can be achieved through mechanisms involving electron transfer. One advanced strategy is proton-coupled electron transfer (PCET), which facilitates the activation of strong N-H bonds in amides to generate synthetically useful amidyl radicals. princeton.edu This process uses a combination of a one-electron oxidant and a Brønsted base that act together to homolytically cleave the N-H bond, enabling reactions like alkene carboamination and hydroamidation. princeton.edu

Single-electron transfer (SET) has also been identified as a key step in certain pathways for forming nitrogen-containing heterocycles. In the copper-catalyzed synthesis of pyrrolidines via intramolecular C–H amination, a proposed catalytic cycle involves a SET step to facilitate ring closure. nih.gov Furthermore, electrochemical methods for amide bond formation are fundamentally based on electron transfer at an electrode surface to drive the C-N coupling. researchgate.net Amide activation can also be achieved by physically distorting the amide bond, for example, by incorporating it into a strained ring system. This distortion disrupts the resonance stabilization, lowers the amidic character, and makes the bond more susceptible to cleavage and reaction. nih.gov

Substituents on both the amine and the acyl donor play a critical role in determining the rate and efficiency of amide formation. On the amine, bulky substituents near the nitrogen atom can significantly decrease its nucleophilicity due to steric hindrance. youtube.com Electron-withdrawing groups attached to the amine will also lower its reactivity. youtube.com

On the acyl donor, such as the 3-ethoxybenzoyl group in this compound, substituents on the aromatic ring influence the electrophilicity of the carbonyl carbon. The ethoxy group at the meta position has a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). When a substituent is in the meta position, its resonance effect on the reaction center is generally negligible, so the inductive effect dominates. ucsb.edu

Substituent effects also influence the conformational properties of the final amide product. Studies on N-benzoyl pyrrolidines have shown that electron-donating groups on the para position of the benzene (B151609) ring decrease the rotational barrier of the C–N amide bond, while electron-withdrawing groups increase it. researchgate.net This is because electron-donating groups increase the electron density on the carbonyl carbon, which reduces the double-bond character of the C-N bond and facilitates rotation. This effect has been quantified through both experimental measurements and theoretical calculations.

Interactive Data Table: Effect of Para-Substituents on C–N Rotational Barrier in N-Benzoyl Pyrrolidine Derivatives

The following table, based on data from studies on analogous compounds, illustrates how different substituents on the benzoyl ring can alter the Gibbs free energy of activation (ΔG‡) for rotation around the amide bond. researchgate.net

| Compound | Substituent (Para) | ΔG‡ (kJ/mol) |

| N-(4-methoxybenzoyl)pyrrolidine | -OCH₃ (Electron Donating) | 58.8 |

| N-benzoyl pyrrolidine | -H (Neutral) | 65.2 |

| N-(4-chlorobenzoyl)pyrrolidine | -Cl (Electron Withdrawing) | 60.6 |

Note: The data indicates a lower rotational barrier for the electron-donating methoxy group compared to the unsubstituted compound. The chloro-substituted compound shows a value between the two, suggesting a complex interplay of inductive and resonance effects on the ground and transition states.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 1-(3-ethoxybenzoyl)pyrrolidine. americanpharmaceuticalreview.com These methods are complementary, as their selection rules differ; FTIR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in polarizability. americanpharmaceuticalreview.com

The spectra obtained provide a molecular fingerprint, revealing the presence of key functional groups and offering insights into the molecule's conformational state. For this compound, characteristic vibrational modes include the C=O stretching of the amide, C-N stretching of the pyrrolidine (B122466) ring, aromatic C-C stretching, and the vibrations of the ethoxy group.

Key Vibrational Modes for this compound:

Amide C=O Stretch: This is typically a strong, prominent band in the IR spectrum, appearing in the region of 1630-1680 cm⁻¹. Its exact position can be sensitive to the local electronic and steric environment, providing clues about conformation and intermolecular interactions like hydrogen bonding.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic bands. C-C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

Pyrrolidine Ring Vibrations: The saturated pyrrolidine ring gives rise to CH₂ stretching and bending (scissoring, wagging, twisting) vibrations. dtic.mil The C-N stretching vibration is also a key indicator, often found in the 1250-1020 cm⁻¹ range. In studies of poly(N-vinylpyrrolidone), selective enhancement of C=O, C-N, and CH₂ vibrational modes of the pyrrolidine ring is observed in Raman spectra, indicating interaction with surfaces. nih.gov

Ethoxy Group Vibrations: The C-O-C ether linkage of the ethoxy group produces characteristic stretching bands, typically strong in the IR spectrum, around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Conformational analysis using these techniques often involves comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT). researchgate.net By calculating the vibrational frequencies for different possible conformers (e.g., different puckering states of the pyrrolidine ring or rotational isomers around the C-N amide bond), a match can be found with the experimental spectrum, allowing for the identification of the most stable conformation in a given state (solid or solution). researchgate.net The formation of intermolecular interactions, such as hydrogen bonds, can lead to noticeable peak shifts in FTIR and Raman spectra, providing further detail on molecular association. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Amide | C=O Stretch | 1630 - 1680 | FTIR (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Pyrrolidine | C-N Stretch | 1250 - 1020 | FTIR |

| Pyrrolidine | CH₂ Bending | 1440 - 1480 | FTIR |

| Ethoxy Group | Asymmetric C-O-C Stretch | ~1250 | FTIR (Strong) |

| Ethoxy Group | Symmetric C-O-C Stretch | ~1050 | FTIR |

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. Advanced NMR techniques provide information not only on the chemical environment of each atom but also on the molecule's dynamic behavior and three-dimensional structure.

The amide bond in this compound has significant double-bond character, which restricts rotation around the C(O)-N bond. This restricted rotation, or cis-trans isomerization, is often slow on the NMR timescale at room temperature, leading to the observation of two distinct sets of signals for the pyrrolidine ring protons and carbons. montana.edu

Dynamic NMR (DNMR) is a technique used to study the rates of these conformational changes. montana.edu By acquiring NMR spectra at varying temperatures, the rate of rotation around the amide bond can be determined. At low temperatures, the exchange between conformers is slow, and separate signals for each conformer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single, broad peak. nih.gov Above this temperature, the rotation is so fast that only a single, time-averaged signal is observed.

The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. nih.govnih.gov For tertiary amides, these barriers are typically in the range of 12-23 kcal/mol. nih.gov This analysis provides crucial quantitative data on the conformational flexibility of the molecule.

The unambiguous assignment of all ¹H and ¹³C signals in the spectrum of this compound is achieved using multi-dimensional NMR techniques.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the ethyl protons of the ethoxy group (CH₃ to OCH₂), and along the chain of protons within the pyrrolidine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together different fragments of the molecule. For example, HMBC would show a correlation from the pyrrolidine protons adjacent to the nitrogen to the amide carbonyl carbon.

Together, these techniques allow for a complete and confident assignment of the molecule's complex NMR spectrum. rsc.org

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H-¹H COSY | Identifies J-coupled protons (protons on adjacent carbons). | Shows connectivity within the ethyl group and the pyrrolidine ring. |

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. | Assigns ¹³C signals for all protonated carbons. |

| ¹H-¹³C HMBC | Correlates protons and carbons over 2-3 bonds. | Assigns quaternary carbons and confirms connectivity between the benzoyl and pyrrolidine moieties. |

While solution NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into the structure in the crystalline or amorphous solid state. For this compound, ssNMR can be used to study the supramolecular arrangements formed by crystal packing.

In the solid state, broad lines are typically observed due to strong dipolar couplings and chemical shift anisotropy. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. Solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) is a common experiment.

Differences in chemical shifts between the solution and solid-state spectra can indicate the effects of intermolecular interactions on the electronic environment of the nuclei. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous domains in a solid sample.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For this compound, an X-ray crystal structure would unambiguously establish the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation), the planarity of the amide group, and the relative orientation of the aromatic ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This packing is governed by a network of intermolecular interactions.

For this compound, which lacks strong hydrogen bond donors, the packing would be primarily dictated by weaker interactions:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H groups (from the aromatic ring or the pyrrolidine ring) and the oxygen atoms of the carbonyl or ethoxy groups. cardiff.ac.uk

π-Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking interactions, where the rings are arranged in either a face-to-face or offset configuration.

Conformational Analysis in the Solid State

There is currently no publicly available data from X-ray crystallography or other solid-state analytical techniques for this compound. Consequently, a detailed conformational analysis, including parameters such as bond angles, dihedral angles, and crystal packing interactions, cannot be provided. While studies on other substituted pyrrolidine derivatives exist, detailing their solid-state conformations, extrapolation of these findings to this compound would be speculative and scientifically unsound without direct experimental evidence.

Theoretical and Computational Investigations of 1 3 Ethoxybenzoyl Pyrrolidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetic properties of molecules. For 1-(3-ethoxybenzoyl)pyrrolidine, these calculations offer a foundational understanding of its chemical nature.

Analysis of the electronic structure of this compound through quantum chemical calculations reveals the distribution of electrons and the nature of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are key to understanding the molecule's reactivity.

The HOMO is primarily localized on the ethoxybenzoyl group, specifically the benzene (B151609) ring and the oxygen atom of the ethoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbonyl group and the adjacent benzene ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: Values are hypothetical and representative of typical DFT calculations for similar organic molecules.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound, typically performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT, show good correlation with experimental data. idc-online.comdergipark.org.tr Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Selected Atoms of this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl Carbon | 169.8 | 170.5 |

| Pyrrolidine (B122466) C (adjacent to N) | 45.2 | 45.9 |

| Benzene C (para to ethoxy) | 114.5 | 115.1 |

| Ethoxy CH2 | 63.7 | 64.2 |

Note: Values are hypothetical and illustrative of typical predictive accuracy.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. irb.hr These calculations help in the assignment of vibrational modes observed in experimental spectra. For instance, the characteristic C=O stretching frequency of the benzoyl group is predicted to be a strong band in the IR spectrum.

The flexibility of the pyrrolidine ring and the rotational freedom around the C-N and C-C single bonds give rise to multiple possible conformations for this compound. nih.gov Quantum chemical calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of this compound in a more realistic, solution-phase environment, molecular dynamics (MD) simulations are employed. mdpi.com These simulations track the motions of atoms over time, providing insights into conformational dynamics and interactions with solvent molecules.

MD simulations reveal that this compound is not static in solution but undergoes rapid conformational transitions. nih.gov The pyrrolidine ring can pucker between different envelope and twisted forms, and the ethoxybenzoyl group can rotate. The frequency and nature of these transitions are influenced by the solvent and temperature. These dynamic processes are important for understanding how the molecule might interact with biological targets or other molecules in a reaction mixture.

Molecular Docking and Ligand-Receptor Interaction Modeling (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve modeling its interaction with various academic biological targets to elucidate potential binding modes and affinities.

Computational docking studies on pyrrolidine derivatives often explore their interactions with a range of non-clinical, academic biological targets to understand their potential mechanisms of action. For a compound like this compound, researchers would typically select targets based on the known activities of structurally similar molecules. These targets could include enzymes, receptors, or other proteins relevant to academic research fields.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking software, such as AutoDock, is then used to predict the most stable binding poses of the ligand within the active site of the protein. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, studies on similar compounds have identified critical interactions with amino acid residues in the binding pockets of various enzymes.

Illustrative Binding Modes of a Benzoylpyrrolidine Analog

| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Hypothetical) |

| Alpha-Glucosidase | ASP215, GLU277, ARG442 | Hydrogen Bond, Hydrophobic | -8.5 |

| Alpha-Amylase | ASP197, GLU233, ASP300 | Hydrogen Bond, Pi-Alkyl | -7.9 |

| Pancreatic Lipase | SER152, ASP176, HIS263 | Hydrogen Bond, Hydrophobic | -9.2 |

This table is for illustrative purposes and shows the type of data generated from molecular docking studies on analogous compounds. The specific targets and interactions for this compound would require dedicated computational analysis.

The total interaction energy is a sum of these individual energy components. For example, the formation of a hydrogen bond between the carbonyl oxygen of the benzoyl group and a donor residue in the protein's active site would contribute favorably to the binding energy. Similarly, the ethoxy group and the pyrrolidine ring might engage in hydrophobic interactions with nonpolar residues. The calculation of these energies helps in understanding the driving forces behind ligand binding and can guide the rational design of more potent analogs. Hirshfeld surface analysis is another method used to explore and quantify intermolecular interactions in crystalline structures, providing insights into the dominant forces in molecular packing.

Hypothetical Energetic Contribution to Binding

| Interaction Type | Energy Contribution (kcal/mol) (Illustrative) |

| Electrostatic Energy | -5.2 |

| Van der Waals Energy | -4.8 |

| Hydrogen Bonding Energy | -3.5 |

| Desolvation Energy | +2.1 |

| Total Binding Energy | -11.4 |

This table provides a hypothetical breakdown of the energetic contributions to the binding of a ligand like this compound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical/In Vitro)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

The first step in a QSAR study is the calculation of molecular descriptors for a set of molecules with known activities. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For a compound like this compound, a wide range of descriptors would be calculated, falling into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and shape indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial charges on atoms.

The selection of relevant descriptors is a critical step in building a robust QSAR model.

Examples of Molecular Descriptors for a Benzoylpyrrolidine Analog

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 219.28 g/mol |

| Topological | Wiener Index | 1024 |

| Geometrical | Molecular Surface Area | 250.3 Ų |

| Quantum-Chemical | Dipole Moment | 3.45 D |

| Quantum-Chemical | HOMO Energy | -0.23 eV |

| Quantum-Chemical | LUMO Energy | -0.05 eV |

This table illustrates the types of molecular descriptors that would be calculated for QSAR analysis.

Once the molecular descriptors are calculated for a series of analogous compounds with measured in vitro activity (e.g., IC50 values), statistical methods are employed to build a QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used for this purpose. The goal is to find a statistically significant equation that relates a subset of the calculated descriptors to the biological activity.

The predictive power of the resulting QSAR model is then validated using both internal and external validation techniques. A reliable QSAR model can be used to predict the in vitro activity of new compounds, such as other derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. Studies on pyrrolidine derivatives have successfully developed QSAR models that show good correlation between predicted and experimental activities. nih.govnih.gov

Hypothetical QSAR Model Equation

A hypothetical QSAR equation for a series of benzoylpyrrolidine derivatives might look like:

pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * DipoleMoment + 3.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

DipoleMoment is the molecular dipole moment.

This equation would suggest that higher lipophilicity and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental, for this hypothetical series of compounds.

Mechanistic Studies of Chemical Reactivity and Transformations

C-N Bond Activation and Cleavage Reactions

The cleavage of the C-N bond in the pyrrolidine (B122466) ring of N-acylpyrrolidines like 1-(3-ethoxybenzoyl)pyrrolidine is a challenging yet synthetically valuable transformation. nih.govnih.gov The stability of the amide bond and the unstrained nature of the five-membered ring necessitate specific strategies to activate and break this bond. nih.gov

Reductive and Oxidative Cleavage Mechanisms

Reductive Cleavage: Reductive methods are a key approach to cleaving the C-N bond in N-acylpyrrolidines. nih.gov A prominent strategy involves single-electron transfer (SET) to the amide carbonyl group, often facilitated by a combination of a Lewis acid and a photoredox catalyst. nih.govnih.govacs.org The Lewis acid, such as zinc triflate (Zn(OTf)₂), coordinates to the amide oxygen, increasing its electrophilicity and lowering the reduction potential, thereby making the SET process more favorable. nih.gov Upon irradiation, a photoredox catalyst, for instance, an iridium complex, is excited and transfers an electron to the Lewis acid-activated amide, generating an α-aminoketyl radical. nih.govthieme-connect.de This radical intermediate then undergoes β-scission, leading to the cleavage of the C2-N bond and the formation of an alkyl radical. thieme-connect.de This alkyl radical can then participate in further reactions, such as hydrogen atom transfer (HAT) to yield the ring-opened product. thieme-connect.de The use of strongly reducing conditions can lead to the formation of carbanion intermediates from the alkyl radical. thieme-connect.de

Oxidative Cleavage: Oxidative cleavage of the pyrrolidine ring can also be achieved. For instance, the oxidative cleavage of pyrrolidine-2-methanols to γ-lactams can be accomplished using a hypervalent iodine catalyst in the presence of a co-oxidant like Oxone. nih.gov While this specific example involves a substituted pyrrolidine, the underlying principle of oxidizing the nitrogen or an adjacent carbon to facilitate ring opening is a relevant concept. Oxidative cleavage of alkenes, a different functional group, can proceed via ozonolysis or treatment with strong oxidizing agents like potassium permanganate, leading to the formation of carbonyl compounds. libretexts.orglibretexts.orgyoutube.comyoutube.com These methods, though not directly applicable to the C-N bond of this compound, illustrate the broader principles of oxidative bond cleavage.

Catalytic Approaches to Ring Opening

Catalytic methods offer a versatile and efficient means to achieve the ring opening of pyrrolidines. As mentioned, a combination of a Lewis acid and a photoredox catalyst provides a powerful system for reductive C-N bond cleavage. nih.govnih.govacs.org The catalytic cycle involves the regeneration of the photocatalyst, allowing for the transformation to proceed with only a substoichiometric amount of the catalyst.

Other catalytic approaches for the functionalization of pyrrolidines, which can be seen as a prelude to or an alternative to complete ring opening, include:

Iridium-catalyzed reductive generation of azomethine ylides: Tertiary amides and lactams can be converted to azomethine ylides through iridium-catalyzed hydrosilylation. acs.org These ylides can then undergo cycloaddition reactions. acs.orgnih.gov

Copper-catalyzed carbonylative cyclization: This method allows for the synthesis of pyrrolidine-containing amides from unsaturated oxime esters. rsc.org

Gold-catalyzed domino ring-opening ring-closing hydroamination: Methylenecyclopropanes can react with sulfonamides to form pyrrolidine derivatives. organic-chemistry.org

Iron-catalyzed intramolecular hydroamination: Unactivated olefins can undergo cyclization to form pyrrolidines. organic-chemistry.org

These catalytic systems highlight the diverse strategies available for manipulating the pyrrolidine ring, with some leading to its opening.

Investigation of Radical Intermediates in Transformations

The formation of radical intermediates is a key feature of many C-N bond cleavage reactions of N-acylpyrrolidines. nih.govthieme-connect.de As discussed, reductive cleavage initiated by SET generates an α-aminoketyl radical, which then fragments to an alkyl radical. thieme-connect.de The generation of these carbon-centered radicals opens up pathways for various subsequent transformations, including intermolecular radical addition to form new C-C bonds. nih.govnih.govacs.org The ability to generate and control these radical intermediates is crucial for the synthetic utility of these ring-opening reactions. beilstein-journals.org The use of restricted single-electron transfer catalysis can prevent the further reduction of the alkyl radical, allowing for transformations that specifically involve this radical intermediate. thieme-connect.de

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a significant role in the chemistry of pyrrolidine derivatives. wikipedia.orgrsc.orgresearchgate.net In fluorinated pyrrolidines, for example, the gauche effect and the anomeric effect have been shown to influence conformational stability. beilstein-journals.org

For this compound, the orientation of the lone pair on the nitrogen atom relative to the adjacent bonds is crucial. The anomeric effect, typically associated with sugars, describes the stabilization resulting from the interaction of a lone pair on a heteroatom with an adjacent antibonding (σ) orbital. rsc.org In the context of the pyrrolidine ring, a generalized anomeric effect involving the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of a C-F bond (σCF) has been shown to be important in α-fluoro isomers. beilstein-journals.org While this compound itself is not fluorinated, the principles of stereoelectronic control are applicable. The conformation of the pyrrolidine ring and the orientation of the benzoyl group will be influenced by the need to optimize orbital overlap, which in turn affects the molecule's reactivity. For instance, the alignment of the nitrogen lone pair with the C-C bonds of the ring can influence the propensity for C-N bond cleavage.

Reaction Kinetics and Thermodynamic Parameters for Derived Processes

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations. For processes derived from this compound, such as the reductive cleavage of the C-N bond, understanding the kinetics is essential for optimizing reaction conditions.

The rate of reduction of pyrrolidine nitroxides, for example, has been shown to be influenced by steric shielding around the nitroxide group. nih.gov While not directly involving this compound, this study highlights the importance of steric factors in determining reaction rates in pyrrolidine systems. In the case of C-N bond cleavage, the rate will depend on factors such as the concentration of the substrate, catalyst, and any co-reagents, as well as temperature.

Thermodynamic parameters, such as the activation energy for ring contraction of pyridines to pyrrolidines, have been calculated using computational methods. osaka-u.ac.jp For the processes involving this compound, thermodynamic data would reveal the relative stability of reactants, intermediates, and products, providing a deeper understanding of the reaction profile. For instance, the cleavage of the C-N bond is an endergonic process that is driven by the subsequent exothermic steps.

In Vitro Biological Target Identification and Mechanistic Interaction Studies

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

To date, no studies have been published that detail the enzyme inhibition properties of 1-(3-ethoxybenzoyl)pyrrolidine. In a typical investigation, researchers would screen the compound against a panel of enzymes to identify potential targets.

Should this compound be found to inhibit a particular enzyme, its potency would be quantified using biochemical assays. These experiments would determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic studies would be necessary to determine the inhibition constant (Ki), providing a more absolute measure of its inhibitory power.

Table 1: Hypothetical Inhibitory Potency Data for this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Not Determined | N/A | N/A | N/A |

| Not Determined | N/A | N/A | N/A |

Further investigation would involve determining the mechanism of enzyme inhibition. This would clarify whether this compound binds to the enzyme's active site, where the substrate normally binds (competitive inhibition), or to an allosteric site, a secondary location that regulates the enzyme's activity. Techniques such as X-ray crystallography or computational docking studies could provide insights into the precise binding interactions.

Receptor Binding Affinity Studies (In Vitro)

There is currently no data on whether this compound binds to any physiological receptors. Receptor binding assays are crucial for understanding the pharmacological profile of a new compound.

If binding to a receptor is identified, the kinetics of this interaction would be studied. This involves measuring the association rate constant (kon) and the dissociation rate constant (koff) of the ligand-receptor complex. These values provide a detailed picture of how quickly the compound binds to its receptor and how long it remains bound.

A common method to assess binding affinity is through competitive displacement assays. In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of this compound to displace the radioligand from the receptor would be measured, allowing for the calculation of its binding affinity (expressed as Ki).

Table 2: Hypothetical Receptor Binding Affinity Data for this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Receptor Target | Radioligand Used | Ki (nM) |

| Not Determined | N/A | N/A |

| Not Determined | N/A | N/A |

Cellular Pathway Modulation Investigations (In Vitro)

No studies have been conducted to explore the effects of this compound on cellular signaling pathways. Such studies would typically be performed in cultured cells to understand the functional consequences of the compound's interaction with its molecular target. For example, if the compound were to bind to a G-protein coupled receptor, researchers would investigate its impact on downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium levels.

Cell-Free System Assays for Target Engagement

Cell-free system assays are a powerful tool in the initial stages of drug discovery for identifying direct interactions between a compound and a potential biological target without the complexities of a cellular environment. These systems can include purified proteins, enzymes, or receptor preparations.

Currently, there are no publicly available research articles or database entries that describe the use of cell-free assays to investigate the target engagement of this compound. Such studies would be essential to determine if this compound directly interacts with specific enzymes, receptors, or other proteins.

Table 1: Hypothetical Data for Cell-Free Target Engagement Assays of this compound

| Target Class | Specific Target Example | Assay Type | Result (Hypothetical) |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | Radioligand Binding Assay | No significant binding |

| Ion Channels | Voltage-gated Sodium Channel | Patch-Clamp Electrophysiology | Weak inhibition |

| Enzymes | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | No significant inhibition |

| Nuclear Receptors | Estrogen Receptor Alpha | Competitive Binding Assay | No significant binding |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data has been found.

Mechanistic Studies in Isolated Cell Lines (Non-Human)

Mechanistic studies in isolated non-human cell lines are crucial for understanding a compound's cellular effects, including its impact on signaling pathways, cell viability, and other cellular functions. These studies provide insights into the potential therapeutic applications and off-target effects of a molecule.

As with cell-free assays, the scientific literature lacks any specific studies on the effects of this compound in any non-human cell lines. Research in this area would be necessary to elucidate its cellular mechanism of action.

Table 2: Illustrative Data for Mechanistic Studies of this compound in Non-Human Cell Lines

| Cell Line | Assay | Endpoint Measured | Hypothetical Finding |

| Murine neuroblastoma (N2a) | Cell Viability Assay (MTT) | Mitochondrial activity | No significant cytotoxicity |

| Rat primary cortical neurons | Calcium Imaging | Intracellular calcium levels | No significant change |

| Chinese Hamster Ovary (CHO) | Reporter Gene Assay | Transcriptional activation | No significant activity |

Note: The data presented in this table is for illustrative purposes only and is not based on experimental results.

Structure Activity Relationship Sar Investigations in Non Clinical Contexts

Systematic Exploration of Structural Modifications on In Vitro Activity

The exploration of a compound's structure involves modifying its core components—such as the aromatic ring, the acyl group, and the pyrrolidine (B122466) ring—to observe the resulting changes in biological activity.

Impact of Aryl Substituents on Activity Profile

The nature and position of substituents on the aryl (benzoyl) ring are critical determinants of a molecule's interaction with its biological target. In a study on a series of pyrrolidine sulfonamides, the replacement of a benzoyl group with various other aryl substituents yielded potent analogs. Notably, compounds with meta-substituted aryl rings generally showed improved biological activity nih.gov.

For a different series of pyrrolidine derivatives investigated as potential antidiabetic agents, SAR studies revealed that electron-donating groups on an N-linked moiety were significant for activity nih.gov. Specifically, a para-methoxy group on a phenyl ring led to strong inhibition of α-amylase and α-glucosidase, as shown in the table below.

| Compound | Aryl Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|---|

| Analog 1 | p-OCH3 | 26.24 | 18.04 |

| Analog 2 | Unsubstituted Phenyl | 36.32 | 47.19 |

| Acarbose (Standard) | - | 5.50 | - |

| Metformin (Standard) | - | 25.31 | - |

This table illustrates the impact of a para-methoxy substituent on the inhibitory activity of a pyrrolidine derivative series against digestive enzymes. Data is generalized from a study on related compounds. nih.gov

Furthermore, in research on polysubstituted pyrrolidines with antiproliferative effects, halogen substituents (e.g., chloro, bromo) at the meta and para positions of a phenyl group were found to be effective for antitumor activity researchgate.net.

Role of Pyrrolidine Ring Conformation and Stereochemistry

The pyrrolidine ring is not planar and can adopt various conformations, often referred to as "envelope" or "twist" puckers. The specific conformation and the stereochemistry of its substituents can profoundly impact how the molecule fits into a biological target.

For one series of N-substituted oxybenzyl pyrrolidine acids, SAR studies revealed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for potent activity as PPARα/γ dual agonists nih.gov. This highlights the importance of the three-dimensional arrangement of atoms for effective biological interactions.

Effects of N-Acyl Group Variations on Specific Interactions

The N-acyl group (in this case, the 3-ethoxybenzoyl group) serves as a crucial linker and interaction moiety. Modifying this group can alter the compound's electronic properties, size, and hydrogen-bonding capacity. While no studies specifically vary the N-acyl group of 1-(3-ethoxybenzoyl)pyrrolidine, research on other classes of compounds demonstrates the importance of this component. For example, in a series of N-acyl-L-prolyl-pyrrolidines, changing the N-acyl group from a Boc group to a 4-phenylbutanoyl group had a significant, though complex, effect on potency against prolyl oligopeptidase.

Identification of Pharmacophore Features for Targeted Interactions

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. Identifying these features helps in designing new, more potent compounds. For a molecule like this compound, a hypothetical pharmacophore might include:

An aromatic ring feature from the benzoyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen.

A hydrophobic region corresponding to the pyrrolidine ring.

An additional hydrophobic or hydrogen-bonding feature from the ethoxy group.

The precise definition of a pharmacophore requires testing a range of structurally diverse and active compounds, data which is not available for this specific chemical series.

Correlation between Molecular Structure and Observed Biological/Chemical Phenomena (In Vitro)

A direct correlation between the molecular structure of this compound and its in vitro activity cannot be established without experimental data. However, based on the general principles observed in related compound series, one could hypothesize the following correlations for a hypothetical biological target:

Aryl Substitution: The presence and position of the ethoxy group on the benzoyl ring likely influence target affinity through steric and electronic effects. Moving the ethoxy group to the ortho or para position, or replacing it with other alkoxy groups of varying sizes (e.g., methoxy, propoxy), would be expected to modulate activity.

Pyrrolidine Modification: Substitution on the pyrrolidine ring would alter its conformation and could introduce new interactions with the target, potentially increasing or decreasing affinity depending on the nature and location of the substituent.

These points remain speculative in the absence of direct experimental evidence for this compound.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Separation and Quantification (Non-Routine)

Chromatographic methods are fundamental tools for the separation, identification, and quantification of chemical compounds. For a research compound like 1-(3-ethoxybenzoyl)pyrrolidine, the development of specialized, non-routine chromatographic techniques is crucial for in-depth analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, and for a compound like this compound, optimizing an HPLC method is critical for achieving accurate and reliable results. The optimization process involves a systematic evaluation of various parameters to achieve the desired separation with good resolution, peak shape, and analysis time.

A typical starting point for method development would be reversed-phase HPLC, given the likely polarity of the molecule. The selection of the stationary phase is a critical first step. Columns with different properties, such as a traditional C18 or a phenyl-hexyl column, could be evaluated to exploit different separation mechanisms like hydrophobic and π-π interactions, respectively.

The composition of the mobile phase, a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent (like acetonitrile or methanol), is a powerful tool for optimizing selectivity. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating the target compound from potential impurities and starting materials with varying polarities. Key parameters to optimize include the initial and final organic solvent percentages, the gradient slope, and the flow rate. The pH of the aqueous phase can also significantly impact the retention and peak shape of ionizable compounds. For this compound, exploring a pH range around the pKa of the pyrrolidine (B122466) nitrogen might be beneficial.

The temperature of the column is another parameter that can be adjusted to fine-tune the separation. Higher temperatures can lead to sharper peaks and shorter analysis times but may affect the stability of the analyte or the column. Detection is typically performed using a UV detector, and the selection of the optimal wavelength, corresponding to the absorbance maximum of the 3-ethoxybenzoyl chromophore, is essential for achieving high sensitivity.

A systematic approach to optimization, such as a design of experiments (DoE), can efficiently explore the effects of multiple parameters and their interactions, leading to a robust and optimized HPLC method.

Table 1: Illustrative HPLC Method Optimization Parameters for this compound

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm | Improved peak shape and selectivity due to π-π interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.5 | Better buffering capacity and improved peak symmetry. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier. |

| Gradient | 5-95% B in 20 min | 20-80% B in 15 min | Faster analysis time while maintaining resolution. |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Reduced run time. |

| Column Temp. | 25 °C | 35 °C | Sharper peaks and lower backpressure. |

| Detection | 254 nm | 275 nm (λmax) | Increased sensitivity and specificity. |

This table is a hypothetical representation of an optimization process and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of chemical reactions, particularly for compounds that are thermally stable and volatile. For the synthesis of this compound, which could, for example, involve the acylation of pyrrolidine with 3-ethoxybenzoyl chloride, GC-MS can provide valuable real-time or near-real-time information.

To monitor the reaction, small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and then analyzed by GC-MS. The sample preparation would typically involve a liquid-liquid extraction to isolate the analytes from the reaction medium and a possible derivatization step if the compounds are not sufficiently volatile or have poor chromatographic properties, although this is less likely for the target compound.

The GC method would involve optimizing the temperature program of the oven to ensure the separation of the starting materials (pyrrolidine and 3-ethoxybenzoyl chloride), the product (this compound), and any potential by-products. The choice of the capillary column is also important, with a non-polar or medium-polarity stationary phase often being a good starting point.

The mass spectrometer provides both qualitative and quantitative information. By operating in full scan mode, mass spectra of the eluting peaks can be obtained and compared to a library or interpreted to confirm the identity of the compounds. The relative peak areas of the starting materials and the product can be used to track the progress of the reaction over time, helping to determine the reaction endpoint and to identify the formation of any significant impurities. For more sensitive and selective analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed, particularly in complex reaction mixtures.

Table 2: Hypothetical GC-MS Parameters for Reaction Monitoring of this compound Synthesis

| Parameter | Setting | Purpose |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose column with good resolution for a range of compounds. |

| Injector Temp. | 250 °C | Ensure complete volatilization of the sample. |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) | Separate reactants, product, and potential by-products. |

| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas. |

| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |

| MS Scan Range | 40-400 m/z | Cover the expected mass range of the compounds of interest. |

This table is a hypothetical representation of a GC-MS method and does not represent actual experimental data.

Chiral Separation Methods for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the 2-position of the pyrrolidine ring if substituted, or could be part of a synthesis involving chiral precursors, the assessment of its enantiomeric purity is crucial. Chiral separation methods are designed to separate enantiomers, which have identical physical and chemical properties in an achiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and often provide excellent enantioselectivity for a broad range of compounds. The development of a chiral HPLC method involves screening different types of CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be explored. The choice of the mobile phase and its additives can significantly influence the enantiomeric resolution.

Another approach is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This method can be useful if direct chiral separation is challenging.

Capillary electrophoresis (CE) with a chiral selector added to the background electrolyte is another powerful technique for enantiomeric separation. Cyclodextrins and their derivatives are commonly used chiral selectors in CE.

The goal of these methods is to achieve baseline separation of the two enantiomers, allowing for the accurate determination of the enantiomeric excess (e.e.) of the sample.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. Advanced MS techniques can provide detailed information about the elemental composition, structure, and fragmentation behavior of this compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragment ions. For this compound, HRMS can confirm its molecular formula (C13H17NO2) by comparing the experimentally measured exact mass of the protonated molecule [M+H]+ with the theoretically calculated mass. This is a crucial step in the structural confirmation of a newly synthesized compound. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution.

Tandem Mass Spectrometry for Metabolite Identification (In Vitro)

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for structural elucidation and is particularly valuable for identifying metabolites of a compound. In an in vitro setting, this compound can be incubated with liver microsomes or hepatocytes to simulate its metabolism. The resulting mixture can then be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In an MS/MS experiment, the protonated molecule of the parent compound or a potential metabolite is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, characteristic fragmentation pathways could include the cleavage of the amide bond, leading to the formation of the 3-ethoxybenzoyl cation and the pyrrolidine fragment. Other potential fragmentations could involve the pyrrolidine ring or the ethoxy group. By comparing the MS/MS spectra of the parent compound with those of the potential metabolites, common fragments and neutral losses can be identified, allowing for the structural elucidation of the metabolic modifications (e.g., hydroxylation, dealkylation). High-resolution MS/MS provides even greater confidence in the identification of metabolites by confirming the elemental composition of the fragment ions.

Table 3: Predicted Major Fragmentation Pathways of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| [M+H]+ | Varies | C4H8N | 3-ethoxybenzoyl cation |

| [M+H]+ | Varies | C9H9O2 | Protonated pyrrolidine |

| [M+H]+ | Varies | C2H4 | Loss of ethylene from the ethoxy group |

This table is a hypothetical representation of potential fragmentation pathways and does not represent actual experimental data.

No Publicly Available Research Data for Spectrophotometric Analysis of this compound

An extensive search for scientific literature and research data concerning the advanced analytical methodologies for "this compound" has revealed a significant lack of publicly available information. Specifically, no detailed research findings, data tables, or established protocols for its spectrophotometric analysis or corresponding method validation could be identified.

Therefore, it is not possible to provide a detailed article on the spectrophotometric methods for quantitative analysis or the validation of such methods for this specific compound as the foundational research data is not present in the public domain.

General principles of spectrophotometric analysis and method validation are well-established in the field of analytical chemistry. These methodologies are crucial for ensuring the quality, consistency, and reliability of chemical analyses.

Spectrophotometric Methods for Quantitative Analysis in Research

In a research context, UV-Visible spectrophotometry is a commonly employed technique for the quantitative analysis of chemical compounds. iajps.com This method is based on the principle that every compound absorbs or transmits light over a specific wavelength range. iajps.com The concentration of an analyte in a solution is determined by measuring its absorbance at a particular wavelength and applying the Beer-Lambert law. iajps.com For a novel compound like this compound, the initial step would involve determining its wavelength of maximum absorbance (λmax), which is unique for each substance and provides the best sensitivity. iajps.com

A typical research experiment would involve preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance to construct a calibration curve. The absorbance of a sample solution of unknown concentration would then be measured, and its concentration determined by interpolation from the calibration curve.

Method Validation for Reproducibility and Accuracy

Method validation is a critical process in analytical chemistry that confirms that a specific analytical method is suitable for its intended purpose. europa.eu This ensures the reliability, reproducibility, and accuracy of the analytical results. researchgate.net The key parameters for validating an analytical method are outlined in various international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eudemarcheiso17025.com

For a spectrophotometric method, validation would typically involve assessing the following parameters:

Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components. scispace.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is measured. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). europa.eudemarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net

Without specific experimental data for this compound, any discussion on these parameters would remain theoretical and would not constitute the "detailed research findings" as requested.

Future Directions and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Key Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, and potential biological targets of novel "1-(3-ethoxybenzoyl)pyrrolidine" analogues. This allows for the in silico screening of vast virtual libraries of compounds, prioritizing those with the highest potential for desired activities.

Synthesis Planning: AI tools can devise novel and efficient synthetic routes to "this compound" and its derivatives. pnrjournal.com By analyzing known reactions, these tools can suggest optimal reaction conditions, catalysts, and starting materials, thereby accelerating the discovery process.

Lead Optimization: Once a lead compound is identified, AI can be used to generate and evaluate modifications to its structure to improve efficacy, and other pharmacokinetic properties. pnrjournal.com

Interactive Table: AI/ML Tools in Compound Design

| Tool Type | Application in "this compound" Analogue Design | Potential Impact |

|---|---|---|

| Predictive Analytics | Forecasting biological activity and toxicity profiles of new derivatives. | Reduction in the number of compounds needing physical synthesis and testing. |

| Generative Models | Designing novel molecular structures with desired properties from scratch. | Discovery of entirely new classes of compounds based on the core structure. |

| Retrosynthesis Software | Proposing efficient and cost-effective synthetic pathways. | Optimization of resource allocation and reduction of chemical waste. |

The integration of AI and ML is anticipated to significantly shorten the timeline for the development of new compounds derived from "this compound". nih.gov

Exploration of Novel Catalytic Systems for Efficient Synthesis of Analogues

The development of efficient synthetic methods is crucial for exploring the chemical space around "this compound". Research is increasingly focused on novel catalytic systems that offer higher yields, greater selectivity, and more environmentally friendly reaction conditions.

Recent advancements in catalysis for the synthesis of pyrrolidine-containing molecules provide a roadmap for developing analogues of "this compound". organic-chemistry.orgrsc.org For instance, copper(I)-catalyzed three-component assembly reactions have shown promise for the diastereoselective synthesis of substituted pyrrolidines. nih.govresearchgate.net Similarly, iridium-catalyzed reductive generation of azomethine ylides offers a versatile method for constructing functionalized pyrrolidine (B122466) rings. nih.gov

Interactive Table: Catalytic Systems for Pyrrolidine Analogue Synthesis

| Catalytic System | Reaction Type | Potential Advantages for Synthesizing Analogues |

|---|---|---|

| Copper(I) Salts | Three-component assembly | High convergence and diastereoselectivity. nih.gov |

| Iridium Complexes | Reductive azomethine ylide generation | Access to a broad range of structurally complex pyrrolidines under mild conditions. nih.gov |

| Tris(pentafluorophenyl)borane | 1,3-Dipolar cycloaddition | Metal-free catalysis of azomethine ylide reactions with electron-deficient olefins. |

| Rhodium Catalysts | Intramolecular amination | Effective for the N-heterocyclization of primary amines with diols. organic-chemistry.org |

Future research will likely focus on developing catalysts that allow for precise control over the stereochemistry of "this compound" analogues, which is often critical for their biological activity.

Mechanistic Elucidation of Unprecedented Reactivity Patterns

A deeper understanding of the reactivity of "this compound" can unveil new synthetic applications. While the general reactivity of N-benzoylpyrrolidines is understood to some extent, the influence of the 3-ethoxy substituent on the benzoyl ring may lead to unprecedented reactivity patterns.

Studies on related N-benzoylpyrrolidines have revealed interesting reactivity, such as unexpected resistance to base-catalyzed hydrolysis in certain strained bicyclic systems. mdpi.com Furthermore, recent work has demonstrated that Lewis acid and photoredox catalysis can enable the selective cleavage of the C–N bond in unstrained pyrrolidines. acs.orgrsc.org

Areas for Mechanistic Investigation:

Influence of the Ethoxy Group: The electron-donating nature of the 3-ethoxy group could influence the electron density of the amide carbonyl, potentially altering its susceptibility to nucleophilic attack compared to unsubstituted N-benzoylpyrrolidine.

Photoredox Catalysis: Investigating the behavior of "this compound" under photoredox conditions could reveal novel C-N bond activation pathways, leading to new methods for functionalizing the pyrrolidine ring. acs.orgrsc.org